molecular formula C₂₂H₂₁BF₄N₂OS B1147176 2-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol;trifluoroborane;fluoride CAS No. 189148-50-3

2-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol;trifluoroborane;fluoride

Cat. No.: B1147176
CAS No.: 189148-50-3
M. Wt: 448.28
InChI Key:
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Description

2-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol;trifluoroborane;fluoride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinolinium core with a hydroxyethyl group and a benzothiazolylidene moiety, making it a subject of interest in both organic chemistry and material science.

Preparation Methods

The synthesis of 2-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol;trifluoroborane;fluoride typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinolinium core, followed by the introduction of the hydroxyethyl group and the benzothiazolylidene moiety. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining high purity and yield.

Chemical Reactions Analysis

2-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol;trifluoroborane;fluoride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinolinium derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinolinium compounds.

    Substitution: The hydroxyethyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol;trifluoroborane;fluoride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol;trifluoroborane;fluoride involves its interaction with molecular targets through its quinolinium core and hydroxyethyl group. These interactions can affect various molecular pathways, leading to changes in biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 2-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol;trifluoroborane;fluoride stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 1-(2-Hydroxyethyl)-3-methylimidazolium chloride
  • 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to different chemical properties and applications.

Properties

IUPAC Name

2-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol;trifluoroborane;fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N2OS.BF3.FH/c1-23-20-10-4-5-11-21(20)26-22(23)12-6-7-17-13-14-24(15-16-25)19-9-3-2-8-18(17)19;2-1(3)4;/h2-14,25H,15-16H2,1H3;;1H/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONYTCUQEPXHBU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(F)(F)F.CN1C2=CC=CC=C2SC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCO.[F-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(F)(F)F.CN\1C2=CC=CC=C2S/C1=C/C=C/C3=CC=[N+](C4=CC=CC=C34)CCO.[F-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BF4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857772
Record name 1-(2-Hydroxyethyl)-4-[(1E,3E)-3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]quinolin-1-ium fluoride--trifluoroborane (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189148-50-3
Record name 1-(2-Hydroxyethyl)-4-[(1E,3E)-3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]quinolin-1-ium fluoride--trifluoroborane (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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